![molecular formula C20H28N3O3S B13823197 3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stable free radical nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of 5-(Dimethylamino)-1-naphthalenesulfonyl chloride with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the naphthalenesulfonamido group.
Substitution: The compound can participate in substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various sulfonamide derivatives, reduced naphthalenesulfonamido compounds, and substituted dimethylamino derivatives .
Wissenschaftliche Forschungsanwendungen
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the labeling of biomolecules to investigate protein folding and conformational changes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its stable free radical nature, which allows it to interact with various molecular targets. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This interaction is crucial for its use as a spin label in EPR spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl chloride: Another sulfonamide derivative used for labeling amino acids and proteins.
5-(Dimethylamino)-1-naphthalenesulfonic acid: Used in similar applications but lacks the stable free radical property.
Uniqueness
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its stable free radical nature, making it particularly valuable in EPR spectroscopy. Its ability to form stable covalent bonds with biomolecules sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H28N3O3S |
|---|---|
Molekulargewicht |
390.5 g/mol |
InChI |
InChI=1S/C20H28N3O3S/c1-19(2)13-18(20(3,4)23(19)24)21-27(25,26)17-12-8-9-14-15(17)10-7-11-16(14)22(5)6/h7-12,18,21H,13H2,1-6H3 |
InChI-Schlüssel |
DFANVHMLBZEKBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(N1[O])(C)C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


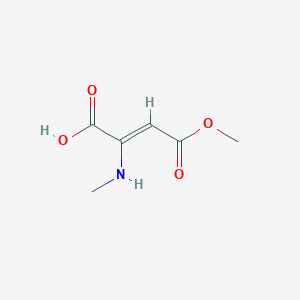

![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B13823136.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
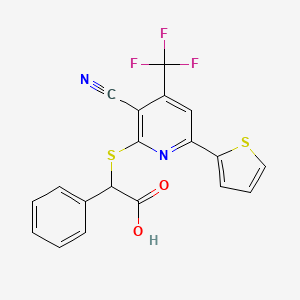
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
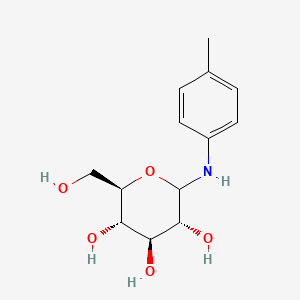
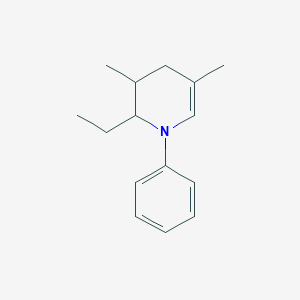
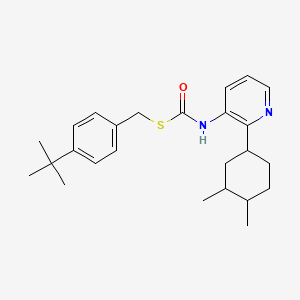
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
